Methanimine, 1-(4-morpholino), N-phenyl

Description

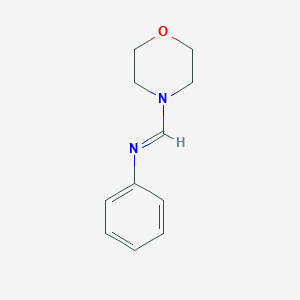

Structure

3D Structure

Properties

CAS No. |

1783-36-4 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-morpholin-4-yl-N-phenylmethanimine |

InChI |

InChI=1S/C11H14N2O/c1-2-4-11(5-3-1)12-10-13-6-8-14-9-7-13/h1-5,10H,6-9H2 |

InChI Key |

JXXYTQDMRPIOPT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C=NC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of the Methanimine Moiety

Hydrolytic Stability and Reactivity

The hydrolysis of imines to their corresponding amines and carbonyl compounds is a fundamental reaction, the stability of the C=N bond being highly dependent on the pH of the medium and the nature of the substituents. For N-phenyl-1-(morpholin-4-yl)methanimine, the presence of the electron-donating morpholino group and the electron-withdrawing phenyl group creates a unique electronic environment that governs its susceptibility to hydrolysis.

Mechanism of Imine Hydrolysis

The hydrolysis of an imine typically proceeds through a two-step mechanism initiated by the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. This is followed by the nucleophilic attack of a water molecule on the imine carbon, leading to the formation of a carbinolamine intermediate. This intermediate then undergoes proton transfer and subsequent elimination of the amine to yield the corresponding carbonyl compound and amine.

In the case of N-phenyl-1-(morpholin-4-yl)methanimine, the hydrolysis would yield morpholine (B109124), aniline (B41778), and formaldehyde (B43269). The general mechanism is outlined below:

Protonation of the Imine Nitrogen: In an acidic medium, the nitrogen atom of the imine is protonated to form an iminium ion. This step makes the imine carbon more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic imine carbon, leading to the formation of a protonated carbinolamine.

Deprotonation: A water molecule acts as a base to deprotonate the oxygen atom, forming a neutral carbinolamine intermediate.

Protonation of the Amine Nitrogen: The nitrogen atom of the carbinolamine is protonated by a hydronium ion.

Elimination of the Amine: The C-N bond cleaves, leading to the elimination of the amine (aniline and morpholine) and the formation of a protonated carbonyl compound (formaldehyde).

Deprotonation: A final deprotonation step yields the neutral carbonyl compound.

The rate of hydrolysis is generally fastest in acidic conditions and slower in neutral or basic media. The stability of the imine is influenced by the electronic properties of the substituents on both the carbon and nitrogen atoms of the C=N bond.

Catalytic Effects on Hydrolysis (e.g., Palladium-Catalyzed)

A plausible mechanism for the palladium-catalyzed hydrolysis involves the formation of a palladium-imine complex. This complexation enhances the leaving group ability of the nitrogen moiety, facilitating the cleavage of the C-N bond upon attack by water. The palladium catalyst is then regenerated at the end of the reaction cycle. Such catalytic process can be particularly relevant in the context of tandem reactions where an imine is formed in situ and subsequently hydrolyzed. mdpi.com

Reduction Reactions of the C=N Double Bond

The carbon-nitrogen double bond of imines can be readily reduced to the corresponding amine. This transformation is a valuable tool in organic synthesis for the preparation of secondary and tertiary amines.

Hydride Reductions (e.g., Sodium Borohydride)

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for the reduction of imines to amines. vedantu.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbon atom of the imine. The resulting nitrogen anion is then protonated by a protic solvent, typically an alcohol like methanol (B129727) or ethanol (B145695), to yield the final amine product.

For N-phenyl-1-(morpholin-4-yl)methanimine, reduction with sodium borohydride would yield N-(morpholinomethyl)aniline. The general mechanism is as follows:

Hydride Attack: The borohydride anion delivers a hydride to the imine carbon.

Protonation: The resulting nitrogen anion is protonated by the solvent.

This reduction is generally chemoselective, as sodium borohydride is a mild reducing agent that typically does not reduce other functional groups such as esters or amides under standard conditions.

Table 1: Representative Hydride Reductions of Imines This table presents hypothetical data based on the general reactivity of imines with sodium borohydride, as specific data for the target compound is not available.

| Entry | Imine Substrate | Reducing Agent | Solvent | Product | Yield (%) |

| 1 | N-benzylideneaniline | NaBH₄ | Methanol | N-benzylaniline | >95 |

| 2 | N-(4-methoxybenzylidene)aniline | NaBH₄ | Ethanol | N-(4-methoxybenzyl)aniline | >95 |

| 3 | N-phenyl-1-(morpholin-4-yl)methanimine | NaBH₄ | Methanol | N-(morpholinomethyl)aniline | (Predicted >90) |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is another effective method for the reduction of imines to amines. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. nih.govstackexchange.com The reaction occurs on the surface of the catalyst, where both the imine and hydrogen are adsorbed.

The mechanism of catalytic hydrogenation of imines generally involves the following steps:

Adsorption: Both the imine and hydrogen molecules are adsorbed onto the catalyst surface.

Hydrogen Activation: The H-H bond is cleaved, and hydrogen atoms are added to the catalyst surface.

Hydrogen Transfer: The hydrogen atoms are sequentially transferred to the carbon and nitrogen atoms of the imine double bond.

Desorption: The resulting amine product desorbs from the catalyst surface.

Catalytic hydrogenation is a clean and efficient method that often proceeds with high yields and produces only water as a byproduct if any. The choice of catalyst and reaction conditions (temperature, pressure) can influence the rate and selectivity of the reduction.

Table 2: Catalytic Hydrogenation of Imines This table presents hypothetical data based on the general reactivity of imines under catalytic hydrogenation conditions, as specific data for the target compound is not available.

| Entry | Imine Substrate | Catalyst | Solvent | Pressure (atm) | Product | Yield (%) |

| 1 | N-benzylideneaniline | Pd/C | Ethanol | 1 | N-benzylaniline | >98 |

| 2 | N-cyclohexylidenemethylamine | PtO₂ | Acetic Acid | 3 | N-cyclohexylmethylamine | >95 |

| 3 | N-phenyl-1-(morpholin-4-yl)methanimine | Raney Ni | Methanol | 50 | N-(morpholinomethyl)aniline | (Predicted >95) |

Oxidation Reactions

The oxidation of imines can lead to a variety of products depending on the oxidant and the structure of the imine. Common oxidation products include nitrones, oxaziridines, and amides. The presence of the electron-rich morpholino group and the N-phenyl group in Methanimine (B1209239), 1-(4-morpholino), N-phenyl suggests that it would be susceptible to oxidation.

The oxidation of imines can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA), ozone, or metal-based oxidants. youtube.comorganic-chemistry.org

Formation of Oxaziridines: Peroxy acids can react with imines to form oxaziridines, which are three-membered rings containing oxygen, nitrogen, and carbon. This reaction is analogous to the epoxidation of alkenes.

Formation of Nitrones: If the imine has a hydrogen atom on the α-carbon of the nitrogen substituent, oxidation can lead to the formation of a nitrone.

Cleavage to Amides: Under certain oxidative conditions, the C=N bond can be cleaved to form amides.

Due to the lack of specific experimental data for the oxidation of N-phenyl-1-(morpholin-4-yl)methanimine, the precise outcome of its oxidation remains speculative. However, based on the general reactivity of similar electron-rich imines, it is plausible that oxidation would lead to the formation of an oxaziridine (B8769555) or undergo oxidative cleavage. nobelprize.org

Aerobic Oxidation Pathways in the Presence of Catalysts

The aerobic oxidation of amines and their derivatives is a cornerstone of modern synthetic chemistry, offering environmentally benign pathways to a variety of nitrogen-containing compounds. rsc.orgacs.org For "Methanimine, 1-(4-morpholino), N-phenyl," the presence of both an N-aryl group and a tertiary amine (morpholine) suggests potential for complex oxidative transformations. While direct studies on this specific compound are not prevalent, the reactivity of related N-aryl amines and cyclic secondary amines under aerobic conditions provides significant insight. nih.govnih.gov

Catalytic systems for the aerobic oxidation of amines often involve transition metals or organic photocatalysts. rsc.orgresearchgate.net These catalysts can facilitate the formation of reactive intermediates such as iminium ions or radical cations, which then undergo further reactions. For instance, the aerobic oxidation of N-substituted tetrahydroisoquinolines and isoindolines can proceed without external photocatalysts, suggesting that the N-aryl moiety itself can act as a photosensitizer. nih.gov A similar mechanism could be envisioned for "Methanimine, 1-(4-morpholino), N-phenyl," where visible light could promote the formation of an N-phenyl radical cation, initiating a cascade of oxidative events.

The morpholine moiety is also susceptible to oxidation. Studies on the electrochemical oxidation of morpholine indicate it readily forms radical species. mdpi.com In the context of "Methanimine, 1-(4-morpholino), N-phenyl," catalytic aerobic oxidation could potentially lead to oxidation at the morpholine ring, the methanimine carbon, or the N-phenyl ring, depending on the catalyst and reaction conditions employed. The bifunctional nature of some quinone catalysts has been shown to be effective in the aerobic oxidation of secondary amines like morpholine. nih.gov

A plausible aerobic oxidation pathway for "Methanimine, 1-(4-morpholino), N-phenyl" could involve the initial formation of an iminium ion at the methanimine carbon, which could then be trapped by nucleophiles or undergo further oxidation. Alternatively, oxidation of the morpholine nitrogen could lead to ring-opened products or other complex rearrangements.

Table 1: Potential Aerobic Oxidation Products of Methanimine, 1-(4-morpholino), N-phenyl

| Starting Material | Potential Product(s) | Reaction Type |

| Methanimine, 1-(4-morpholino), N-phenyl | N-phenyl-morpholine-4-carboxamide | Oxidation of the methanimine C-H bond |

| Methanimine, 1-(4-morpholino), N-phenyl | Formanilide and morpholine | C=N bond cleavage |

| Methanimine, 1-(4-morpholino), N-phenyl | Ring-opened products | Oxidation of the morpholine moiety |

Oxidative C-H Sulfonylation of Hydrazones (Related Imine Transformations)

While direct oxidative C-H sulfonylation of "Methanimine, 1-(4-morpholino), N-phenyl" is not extensively documented, the analogous reaction with hydrazones provides a strong model for this transformation. thieme-connect.dethieme-connect.com Hydrazones, which also feature a C=N double bond, can undergo efficient electrochemical oxidative C(sp²)–H sulfonylation. thieme-connect.dethieme-connect.com This process typically involves the use of sulfinic acids or their salts as the sulfonyl source and proceeds via a radical pathway.

The mechanism is thought to involve the anodic oxidation of the hydrazone to form a radical cation, which then reacts with a sulfonyl radical generated from the sulfinate. This is followed by deprotonation to yield the sulfonylated hydrazone product. Given the structural similarity, it is plausible that "Methanimine, 1-(4-morpholino), N-phenyl" could undergo a similar transformation. The N-phenyl group would likely stabilize the intermediate radical cation, facilitating the reaction.

The reaction conditions for such a transformation would likely involve an electrochemical setup with a suitable solvent system, such as a mixture of acetonitrile (B52724) and water. thieme-connect.com The choice of electrolyte and electrode material can also significantly influence the reaction's efficiency. thieme-connect.de

Table 2: Key Features of Oxidative C-H Sulfonylation of Hydrazones

| Feature | Description |

| Substrates | Aldehyde-derived hydrazones |

| Reagents | Sodium sulfinates or sulfinic acids |

| Conditions | Electrochemical, often in MeCN/H₂O |

| Mechanism | Radical pathway involving a radical cation intermediate |

| Products | (E)-sulfonylated hydrazones |

Cycloaddition Reactions Involving Methanimines

The imine functionality of "Methanimine, 1-(4-morpholino), N-phenyl" can participate in various cycloaddition reactions, acting either as a dienophile or as part of a diene system. These pericyclic reactions are powerful tools for the construction of cyclic and heterocyclic frameworks. ebsco.commsu.edu

Diels-Alder Type Cycloadditions

The aza-Diels-Alder reaction, where a C=N bond acts as the dienophile, is a well-established method for synthesizing nitrogen-containing six-membered rings. wikipedia.org N-aryl imines, such as the N-phenyl methanimine core of the target compound, are known to participate in these reactions. rsc.orgrsc.org The reactivity of the imine as a dienophile is often enhanced by the presence of an electron-withdrawing group on the nitrogen, although N-aryl substituents can also promote reactivity. nih.gov

Mechanistic studies have shown that Lewis acid catalysis can significantly influence the course of aza-Diels-Alder reactions involving N-aryl imines, often favoring a stepwise mechanism over a concerted one. rsc.orgrsc.org The choice of diene is also crucial, with both activated and unactivated dienes being successfully employed. nih.gov For "Methanimine, 1-(4-morpholino), N-phenyl," the electronic nature of the morpholino substituent would likely influence the dienophilic character of the imine bond.

N-phenylmaleimide is a common dienophile in Diels-Alder reactions, reacting with various dienes to form cycloadducts. researchgate.netrsc.orgnih.govfigshare.comrsc.org While in this case the N-phenyl group is part of the dienophile, the extensive research on these systems highlights the general utility of the N-phenyl moiety in cycloaddition chemistry.

Other Pericyclic Reactions

Beyond the [4+2] Diels-Alder cycloaddition, the methanimine moiety can potentially engage in other pericyclic reactions, such as [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. wikipedia.org In these reactions, the imine can act as the dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. wikipedia.org Azomethine imines are a class of 1,3-dipoles that react with various dipolarophiles, including imines, to afford pyrazolidine (B1218672) derivatives. researchgate.netua.es

The N-phenyl group in "Methanimine, 1-(4-morpholino), N-phenyl" could influence the regioselectivity and stereoselectivity of such cycloadditions. The reaction can be promoted thermally or through catalysis. The formation of azomethine ylides from N-aryltetrahydroisoquinolines under photoredox conditions, followed by 1,3-dipolar cycloaddition, has been reported, suggesting a potential pathway for the reactivity of the target compound under similar conditions. beilstein-journals.org

Radical Chemistry of Methanimines

The radical chemistry of imines and their derivatives has gained significant attention due to the synthetic utility of the resulting nitrogen-centered and carbon-centered radicals.

Reactivity of Methanimine Radical Cations

The formation of amine radical cations through single-electron transfer (SET) is a key step in many photoredox-catalyzed reactions. nih.govsemanticscholar.orgnih.gov N-aryl amines are particularly susceptible to oxidation to their corresponding radical cations due to the stabilizing effect of the aromatic ring. nih.gov It is therefore highly probable that "Methanimine, 1-(4-morpholino), N-phenyl" can form a radical cation centered on the nitrogen atom under oxidative conditions.

Once formed, the N-phenyl methanimine radical cation can undergo several transformations. Deprotonation at the carbon alpha to the nitrogen can generate an α-amino radical. nih.gov Alternatively, if there are abstractable hydrogens on the morpholine ring, radical formation could occur there. The stability and subsequent reactivity of these radical intermediates would be influenced by the electronic properties of the substituents. The N-phenyl group can stabilize the radical cation, influencing its reactivity in C-N bond-forming processes. nih.gov

The fate of imine intermediates in radical cyclizations has been studied, revealing that N-aryl groups can promote the reduction of the imine. beilstein-journals.org This suggests that if a radical were to be generated elsewhere in the molecule, the N-phenyl methanimine moiety could act as a radical acceptor or influence the subsequent reaction pathways.

Photoinduced Transformations

The photochemistry of imines, particularly N-arylimines (a class to which "Methanimine, 1-(4-morpholino), N-phenyl" belongs), is often characterized by photoisomerization reactions. novapublishers.com These transformations are initiated by the absorption of light, which excites the molecule to a higher electronic state, leading to geometric changes around the carbon-nitrogen double bond (C=N).

One of the most common photoinduced transformations in N-arylimines is trans-cis (or E/Z) isomerization. acs.orgnih.gov Irradiation with light of a specific wavelength can promote the conversion of the more stable trans (E) isomer to the cis (Z) isomer. This process is often reversible, with the cis isomer reverting to the trans form either thermally or upon irradiation with a different wavelength of light. nih.gov This photochromic behavior makes such compounds interesting for applications in molecular switches and photoresponsive materials. nih.gov

The mechanism of photoisomerization in N-arylimines can proceed through different pathways, including rotation around the C=N double bond in the excited state or an inversion mechanism at the nitrogen atom. The specific pathway and the efficiency of the isomerization can be influenced by factors such as the nature of the substituents on the aromatic rings and the solvent environment.

In the case of "Methanimine, 1-(4-morpholino), N-phenyl," the presence of the electron-donating morpholino group and the phenyl group could influence the electronic transitions and the lifetime of the excited state, thereby affecting the quantum yield and kinetics of photoisomerization. While direct experimental data is not available, the general principles of N-arylimine photochemistry suggest that this compound would likely exhibit photoisomerization.

Research on N-benzylideneaniline, a structurally related compound, has shown that irradiation with UV light leads to such isomerizations. acs.org The process is a key step in the development of photoalignable liquid crystalline polymers. acs.org

Table 1: Potential Photoinduced Transformations of N-Arylimine Scaffolds

| Transformation | Description | Potential Outcome for "Methanimine, 1-(4-morpholino), N-phenyl" |

| trans-cis Isomerization | Reversible geometric change around the C=N double bond upon irradiation with light. | Potential for photochromic behavior and use in light-responsive materials. |

| Photocyclization | Intramolecular cyclization reactions, sometimes observed in more complex imine structures. | Less likely without specific activating groups, but a possibility under certain conditions. |

| Photodegradation | Cleavage of bonds upon prolonged exposure to high-energy light. | Potential for decomposition over time with continuous UV irradiation. |

This table is illustrative and based on the general behavior of N-arylimines, not on specific experimental data for "Methanimine, 1-(4-morpholino), N-phenyl".

Role in Green and Sustainable Organic Transformations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it In this context, the synthesis and application of compounds like "Methanimine, 1-(4-morpholino), N-phenyl" can be evaluated from a green chemistry perspective.

The synthesis of imines, often through the condensation of an amine and an aldehyde or ketone, can be aligned with green chemistry principles. For instance, the synthesis of N-benzylideneaniline has been achieved using solvent-free conditions, which minimizes waste and avoids the use of potentially harmful organic solvents. nih.gov Such methods often have high atom economy, another key principle of green chemistry.

The morpholine moiety itself is a common feature in pharmaceuticals and agrochemicals, and green methods for its synthesis are actively being developed. nih.govchemrxiv.org These methods focus on improving efficiency and reducing the environmental impact compared to traditional synthetic routes. nih.govchemrxiv.org

Furthermore, imines can participate in sustainable organic transformations. For example, dynamic imine chemistry has been utilized in the catalyst-free, tandem synthesis of N-heterocycles in green solvents like acetonitrile. nih.gov This approach highlights the potential for imines to be used as intermediates in environmentally benign synthetic pathways.

The use of N-formylmorpholine, a related morpholine derivative, as a green solvent in organic synthesis has also been explored. ajgreenchem.com This suggests that the morpholine component of the title compound is compatible with green chemistry applications.

Table 2: Green Chemistry Considerations for "Methanimine, 1-(4-morpholino), N-phenyl"

| Green Chemistry Principle | Potential Application/Relevance |

| Waste Prevention | Solvent-free or catalytic synthesis methods for the imine can reduce waste generation. nih.gov |

| Atom Economy | Condensation reactions for imine synthesis generally have high atom economy, with water as the main byproduct. |

| Use of Safer Solvents and Auxiliaries | Exploring synthesis in water or other green solvents. The related N-formylmorpholine has been used as a green solvent. ajgreenchem.com |

| Catalysis | Utilizing recyclable catalysts for the synthesis can improve sustainability. nih.gov |

This table provides a prospective analysis based on green chemistry principles and research on related compounds.

Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and proton frameworks.

1D NMR (¹H, ¹³C) for Structural Confirmation

Detailed ¹H and ¹³C NMR data for Methanimine (B1209239), 1-(4-morpholino), N-phenyl are not extensively available in public scientific literature. However, based on the known structure, expected chemical shifts can be predicted. The ¹H NMR spectrum would likely show distinct signals for the protons on the phenyl ring, the methanimine proton (-N=CH-), and the two different types of methylene (B1212753) protons in the morpholine (B109124) ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including those in the phenyl group, the imine carbon, and the carbons of the morpholine moiety.

2D NMR (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: This experiment would reveal proton-proton couplings, for instance, between adjacent aromatic protons on the phenyl ring and between geminal and vicinal protons within the morpholine ring.

HSQC: This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC: This technique would show correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of the entire molecule, such as the link between the phenyl ring and the imine group, and the connection between the imine group and the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is critical for determining the precise molecular formula of a compound. For Methanimine, 1-(4-morpholino), N-phenyl, the molecular formula is C₁₁H₁₄N₂O. nist.govnist.gov The exact mass can be calculated based on the most abundant isotopes of its constituent elements. HRMS analysis would be expected to yield a molecular ion peak ([M]+ or [M+H]+) that corresponds very closely to this calculated theoretical value, thus confirming the elemental composition.

Table 1: HRMS Data for Methanimine, 1-(4-morpholino), N-phenyl

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.2417 g/mol |

| Theoretical Exact Mass | 190.11061 Da |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide valuable information about the functional groups present in a molecule and its electronic properties.

Vibrational Analysis via FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For Methanimine, 1-(4-morpholino), N-phenyl, characteristic absorption bands would be expected.

Table 2: Expected FT-IR Absorption Bands for Methanimine, 1-(4-morpholino), N-phenyl

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C=N (Imine) | 1690-1640 | Stretching |

| C-O-C (Ether in Morpholine) | 1250-1070 | Asymmetric & Symmetric Stretching |

| C-N (in Morpholine) | 1250-1020 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

The presence of a strong band in the 1690-1640 cm⁻¹ region would be particularly indicative of the C=N imine functional group, a key structural feature of the molecule. The spectrum would also show characteristic absorptions for the aromatic phenyl ring and the aliphatic morpholine ring.

Electronic Transitions by UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule results in the excitation of electrons from lower to higher energy orbitals. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores.

For Methanimine, 1-(4-morpholino), N-phenyl, the conjugated system, which includes the phenyl ring and the methanimine group, is expected to give rise to distinct absorption bands in the UV-Vis spectrum. These bands would correspond to electronic transitions such as π → π* and n → π. The π → π transitions, typically of high intensity, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic and imine functionalities. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.

Despite the theoretical expectations for characteristic electronic transitions, a thorough search of scientific literature did not yield specific experimental UV-Vis spectroscopic data for Methanimine, 1-(4-morpholino), N-phenyl. Therefore, a detailed analysis of its electronic absorption maxima (λmax) and the corresponding molar absorptivity values is not available at present. Further experimental investigation is required to fully characterize the electronic properties of this compound.

X-ray Crystallography for Solid-State Structure Determination

In the case of Methanimine, 1-(4-morpholino), N-phenyl, a single-crystal X-ray diffraction analysis would reveal the conformation of the morpholine ring, which typically adopts a chair conformation. Furthermore, it would provide insights into the planarity of the N-phenyl methanimine fragment and the dihedral angle between the phenyl ring and the methanimine plane. Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing, could also be elucidated.

However, a comprehensive review of the available scientific literature and crystallographic databases did not reveal any published crystal structure for Methanimine, 1-(4-morpholino), N-phenyl. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available for this compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in analytical chemistry.

HPLC is a versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. The choice of stationary phase (e.g., C18, silica) and mobile phase (e.g., a mixture of solvents like acetonitrile (B52724) and water) is critical for achieving effective separation.

For Methanimine, 1-(4-morpholino), N-phenyl, an HPLC method could be developed to assess its purity and quantify it in various matrices. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of an organic solvent and an aqueous buffer, would be a suitable starting point for method development. Detection could be achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Despite the utility of this technique, a specific, validated HPLC method for the analysis of Methanimine, 1-(4-morpholino), N-phenyl has not been reported in the scientific literature. Therefore, details regarding the column, mobile phase composition, flow rate, and retention time are not available.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

The National Institute of Standards and Technology (NIST) Chemistry WebBook provides gas chromatography data for Methanimine, 1-(4-morpholino), N-phenyl. nist.gov This information is valuable for the identification and purity assessment of this compound using GC. The data includes the Kovats Retention Index (RI), which is a dimensionless quantity that relates the retention time of a compound to the retention times of linear alkanes.

Table 1: Gas Chromatography Data for Methanimine, 1-(4-morpholino), N-phenyl nist.gov

| Parameter | Value |

| Column Type | Packed |

| Active Phase | SE-30 |

| Temperature (°C) | 240 |

| Kovats Retention Index (I) | 1792 |

This data indicates that on a non-polar SE-30 packed column under isothermal conditions at 240 °C, Methanimine, 1-(4-morpholino), N-phenyl has a Kovats RI of 1792. nist.gov This information can be used for qualitative analysis by comparing the retention index of an unknown peak to this reference value.

Applications in Catalysis and Coordination Chemistry

Methanimines as Ligands in Metal Complexes

The nitrogen atom of the imine group and the oxygen and nitrogen atoms of the morpholine (B109124) ring in Methanimine (B1209239), 1-(4-morpholino), N-phenyl can act as donor sites, allowing the molecule to function as a ligand that can coordinate with a variety of metal ions.

The synthesis of metal complexes involving methanimine ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, Schiff base ligands, which are structurally related to methanimines, have been successfully used to synthesize a range of metal complexes. researchgate.netmendeley.com The synthesis of transition metal complexes with a novel Schiff base derived from 3-formyl chromone (B188151) and 4-methyl-O-phenylenediamine, for example, resulted in complexes with octahedral or tetrahedral geometries. mdpi.com Similarly, the reaction of a triazole-based ligand with various metal salts in ethanol (B145695) has been shown to produce crystalline complexes. nih.gov

The general approach to synthesizing metal complexes with ligands analogous to Methanimine, 1-(4-morpholino), N-phenyl is outlined in the table below.

| Metal Salt | Ligand Type | Solvent | Reaction Conditions | Resulting Complex Geometry |

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) salts | Schiff base | Ethanol | Reflux | Octahedral/Tetrahedral mdpi.com |

| Cu(II), Ni(II), Co(II), Zn(II) acetates | Schiff base | Not specified | Not specified | Octahedral researchgate.net |

| Group IV metal amides | N-Aryl-adamantylcarbamidate | n-hexane/toluene | Room temperature to 70°C | Tetrahedral/Octahedral nih.gov |

| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) acetates/chlorides | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ethanol | Reflux | Tetrahedral/Square Planar nih.gov |

This table is illustrative and based on the synthesis of complexes with related ligand systems.

The design of methanimine-based ligands is crucial for their function in metal complexes. The steric and electronic properties of the substituents on the imine carbon and nitrogen atoms can significantly influence the stability, geometry, and reactivity of the resulting metal complex. The presence of the morpholine group in Methanimine, 1-(4-morpholino), N-phenyl offers additional coordination sites and can influence the solubility and stability of the complex.

Catalytic Roles of Methanimine-Based Systems

Metal complexes incorporating methanimine-based ligands have shown promise in a variety of catalytic transformations, leveraging the ability of the metal center to activate substrates and facilitate chemical reactions.

Copper catalysts are of significant interest for aerobic oxidation reactions due to their low cost and environmental friendliness. elsevierpure.com Copper-catalyzed systems, often in the presence of a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are effective for the aerobic oxidation of alcohols to aldehydes, ketones, and carboxylic acids. elsevierpure.comnih.govrsc.org The ligand coordinated to the copper center plays a critical role in the efficiency and selectivity of these oxidations. rsc.org While direct studies on Methanimine, 1-(4-morpholino), N-phenyl are not available, related imine and amine-ligated copper systems have demonstrated high catalytic activity. nih.govresearchgate.net For example, a copper-catalyzed aerobic oxidative coupling of alcohols and amines can produce imines. nih.gov

The following table summarizes the key features of some copper-catalyzed aerobic oxidation reactions.

| Catalyst System | Substrate | Product | Key Features |

| Cu/TEMPO | Primary and secondary alcohols | Aldehydes and ketones | Mild conditions, broad substrate scope elsevierpure.comnih.gov |

| Cu/TEMPO/KHSO4 | Primary alcohols | Carboxylic acids | High functional group compatibility rsc.org |

| Inorganic-ligand supported Copper | Alcohols | Aldehydes and ketones | Robust, reusable, avoids organic ligands rsc.org |

| Cu/nitroxyl radicals | Alcohols | Esters, imines, nitriles, amides | High chemoselectivity elsevierpure.com |

This table is illustrative and based on findings from related copper-catalyzed systems.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. jocpr.com Ligands containing nitrogen, such as those derived from morpholine, are frequently employed in these reactions to enhance the catalytic activity and stability of the palladium catalyst. mit.eduresearchgate.netacs.org For instance, palladium-catalyzed C-N cross-coupling reactions are widely used for the synthesis of N-aryl morpholines, which are common motifs in pharmaceuticals. researchgate.netacs.org The development of ligands that can stabilize the palladium catalyst and facilitate the catalytic cycle is an active area of research. mit.edu While specific applications of Methanimine, 1-(4-morpholino), N-phenyl in this context are yet to be explored, its structural components suggest potential as a ligand in such transformations.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic strategies. nih.gov Metal complexes can act as Lewis acids to catalyze these reactions by activating one or more of the reactants. nih.govbeilstein-journals.org Imines, or imines generated in situ, are common components in MCRs, and their reactivity can be enhanced by coordination to a metal Lewis acid. nih.gov For example, rhodium(II) salts have been shown to catalyze the three-component reaction of an imine, diazoacetonitrile, and an alkyne to form substituted pyrroles. acs.org The Lewis acid activates the imine towards nucleophilic attack, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com Given its imine functionality, metal complexes of Methanimine, 1-(4-morpholino), N-phenyl could potentially serve as catalysts in various MCRs.

Despite a comprehensive search for scholarly articles and research data, specific information regarding the catalytic applications and detailed mechanistic insights into catalytic cycles involving "Methanimine, 1-(4-morpholino), N-phenyl" is not available in the public domain.

General information on related compounds, such as morpholine derivatives and other imines, suggests their potential roles in various catalytic processes. For instance, morpholine-based organocatalysts are known to participate in enamine catalysis, although they sometimes exhibit lower reactivity compared to other cyclic amines like pyrrolidine. Imines, in general, are crucial intermediates in a wide array of catalytic reactions, including Mannich reactions, Strecker synthesis, and various metal-catalyzed cross-coupling reactions. They can act as electrophiles or, under certain conditions (umpolung), as nucleophiles.

However, the specific substitution pattern of "Methanimine, 1-(4-morpholino), N-phenyl" confers a unique combination of electronic and steric properties that would dictate its behavior as a catalyst or an intermediate. Without dedicated studies on this particular compound, any discussion of its role in catalytic cycles would be purely speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the requested article focusing solely on the mechanistic insights into catalytic cycles involving "Methanimine, 1-(4-morpholino), N-phenyl," complete with detailed research findings and data tables, cannot be generated at this time due to the absence of specific research data on this compound in the available scientific literature.

Research on Derivatives and Analogues of Methanimine, 1 4 Morpholino , N Phenyl

Structural Modifications and Their Synthetic Impact

The synthesis of derivatives of methanimine (B1209239), 1-(4-morpholino), N-phenyl is intricately linked to the electronic and steric nature of its constituent parts. Modifications to the phenyl ring, morpholine (B109124) system, and imine linkage can significantly alter reaction pathways, yields, and the stability of the resulting compounds.

Variations on the Phenyl Moiety

The electronic nature of the N-phenyl ring plays a crucial role in the stability and reactivity of the enamine system. The introduction of substituents on this aromatic ring can modulate the nucleophilicity of the enamine carbon and influence the ease of synthesis.

The synthesis of N-aryl substituted enamines typically involves the condensation of a secondary amine, such as morpholine, with an appropriate carbonyl compound, followed by dehydration. Alternatively, coupling reactions can be employed to introduce the aryl group. For instance, nickel-catalyzed amidation reactions have been used to synthesize N-aryl substituted p-toluenesulphonamides, a strategy that could be adapted for the synthesis of N-aryl morpholino enamines. nih.gov The success of such synthetic routes is often dependent on the electronic properties of the substituents on the phenyl ring.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), are expected to increase the electron density on the nitrogen atom and, by extension, the enamine system. This enhanced nucleophilicity can facilitate reactions such as alkylations and acylations at the β-carbon. However, from a synthetic standpoint, highly activating groups might also lead to increased side reactions or instability of the enamine product.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the nitrogen atom, thereby reducing the nucleophilicity of the enamine. This can make subsequent reactions more challenging. In the synthesis of the enamine itself, EWGs on the aniline (B41778) precursor can decrease its nucleophilicity, potentially requiring harsher reaction conditions for the initial condensation step. Studies on related N-phenyl compounds have shown that the presence and position of EWGs significantly impact their chemical behavior and biological activity. mdpi.com

The following table summarizes the expected impact of various substituents on the phenyl moiety:

| Substituent | Position (ortho, meta, para) | Expected Impact on Synthesis | Potential Challenges |

| -OCH₃ (Methoxy) | para | May facilitate enamine formation due to increased aniline nucleophilicity. | Increased potential for side reactions due to high reactivity of the product. |

| -CH₃ (Methyl) | para | Similar to methoxy, should facilitate synthesis. | Fewer challenges compared to stronger donating groups. |

| -Cl (Chloro) | para | May slightly decrease the rate of enamine formation. | Generally well-tolerated in many synthetic procedures. |

| -NO₂ (Nitro) | para | Can significantly hinder enamine formation due to reduced aniline nucleophilicity. | May require more forcing conditions or alternative synthetic routes. |

Modifications to the Morpholine Ring System

The morpholine ring is a key structural feature, influencing the compound's stereochemistry and electronic properties. The synthesis of C-substituted morpholine derivatives has been a subject of considerable research, with various methods developed to introduce substituents at different positions of the ring. ru.nlresearchgate.net These methods often start from chiral precursors like amino alcohols to achieve enantiomerically pure products. ru.nl

One common strategy for synthesizing substituted morpholines is the cyclization of appropriately functionalized amino alcohols. organic-chemistry.org For instance, a palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide can produce cis-3,5-disubstituted morpholines. Such strategies could be adapted to prepare analogues of methanimine, 1-(4-morpholino), N-phenyl with specific stereochemistry.

| Modification | Position on Morpholine Ring | Synthetic Approach | Expected Impact |

| Methyl group | C-2 or C-6 | Cyclization of substituted amino alcohols. | Steric hindrance, potentially affecting reactivity. |

| Phenyl group | C-3 or C-5 | Palladium-catalyzed carboamination. | Significant steric bulk, potential for altered electronic properties. |

| Fused ring system | C-2, C-3 or C-5, C-6 | Intramolecular cyclization strategies. | Rigidified conformation, leading to specific stereochemical outcomes in reactions. |

Alterations to the Imine Linkage Substituents

The imine linkage is the most reactive center of the molecule. Introducing substituents on the carbon atom of the C=N double bond can drastically alter the steric and electronic environment, thereby influencing the compound's reactivity.

The synthesis of such analogues would likely involve the reaction of morpholine with a substituted N-phenylformamide or a related precursor. For example, the synthesis of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives has been achieved, providing a template for modifications at this position. nih.gov

If the substituent is an alkyl group, it would increase the steric hindrance around the imine carbon. If the substituent is an aryl group, it could extend the conjugation of the system, affecting its electronic properties and reactivity in cycloaddition reactions. The nature of this substituent would be a critical determinant in the types of reactions the resulting enamine can undergo.

Comparative Reactivity Studies of Analogues

While specific comparative reactivity studies on analogues of methanimine, 1-(4-morpholino), N-phenyl are not extensively documented, the principles of enamine chemistry allow for predictions of their relative reactivity. Enamines are versatile intermediates in organic synthesis, participating in reactions such as alkylation, acylation, and cycloadditions.

The nucleophilicity of the β-carbon of the enamine is a key factor in its reactivity. This is directly influenced by the electronic effects of the substituents on the N-phenyl ring. Analogues with electron-donating groups on the phenyl ring are expected to be more nucleophilic and thus more reactive towards electrophiles. Conversely, analogues with electron-withdrawing groups would be less reactive.

In cycloaddition reactions, such as the [3+3] cycloaddition of enamines with unsaturated aldehydes and ketones to form pyridines, the electronic nature of the enamine is crucial. nih.gov A comparative study of phenyl-substituted analogues would likely reveal a trend in reaction rates and yields that correlates with the Hammett parameters of the substituents.

Modifications to the morpholine ring would primarily exert a steric influence. Increased steric bulk around the nitrogen atom would be expected to decrease the rate of reaction. Alterations to the imine linkage would have the most direct impact on reactivity. An electron-withdrawing substituent at this position would decrease the enamine's nucleophilicity, while an electron-donating group would enhance it.

Computational Studies on Structure-Reactivity Relationships in Analogues

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. nih.gov For the analogues of methanimine, 1-(4-morpholino), N-phenyl, DFT calculations can provide valuable insights into their structure-reactivity relationships.

Computational models can be used to predict how substituents on the phenyl ring affect the electronic properties of the enamine. researchgate.net For instance, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide a quantitative measure of the enamine's nucleophilicity and its reactivity in cycloaddition reactions. nih.gov A higher HOMO energy generally correlates with greater nucleophilicity.

Molecular Electrostatic Potential (MEP) analysis can identify the most electron-rich regions of the molecule, which are the likely sites of electrophilic attack. nih.gov For an enamine, the MEP would be expected to show a high negative potential at the β-carbon, confirming its nucleophilic character.

Furthermore, DFT can be used to model the transition states of reactions involving these enamines. By calculating the activation energies for different analogues, it is possible to predict their relative reactivities. For example, a computational study could compare the activation energies for the Diels-Alder reaction of various N-aryl substituted morpholino enamines, providing a theoretical basis for observed experimental trends. Such studies have been successfully applied to understand substituent effects in other classes of compounds. researchgate.net

The following table outlines the types of computational analyses that can be applied to study these analogues:

| Computational Method | Property Calculated | Insight Gained |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Understanding of the molecule's 3D structure and steric hindrance. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap | Prediction of reactivity; a smaller gap often indicates higher reactivity. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, hyperconjugative interactions | Detailed understanding of electronic delocalization and substituent effects. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identification of nucleophilic and electrophilic sites. |

| Transition State Theory | Activation energies | Prediction of reaction rates and mechanistic pathways. |

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes to Complex Methanimine (B1209239) Architectures

The synthesis of complex molecules is a cornerstone of modern chemistry, and developing innovative synthetic pathways is crucial for accessing novel structures with unique properties. Future research in this area should focus on creating more intricate molecular architectures derived from the basic Methanimine, 1-(4-morpholino), N-phenyl framework.

Current synthetic approaches often rely on the condensation of an aniline (B41778) with a corresponding aldehyde or ketone. nih.gov While effective, these methods can be limited in scope and efficiency. Future efforts could explore:

Multi-component Reactions: Designing one-pot reactions where three or more starting materials combine to form the desired complex methanimine derivative. This approach enhances efficiency by reducing the number of synthetic steps and purification processes.

C-H Activation/Functionalization: Developing methods to directly functionalize the phenyl ring or the morpholine (B109124) moiety through C-H activation. This would allow for the late-stage introduction of various substituents, providing rapid access to a diverse library of compounds.

Flow Chemistry: Utilizing continuous-flow reactors to synthesize these architectures. Flow chemistry offers advantages in terms of scalability, safety, and precise control over reaction parameters, which can be crucial for optimizing reaction yields and purity.

Asymmetric Synthesis: Creating chiral versions of complex methanimine structures. This is particularly relevant for applications in medicinal chemistry and asymmetric catalysis, where stereochemistry plays a critical role. mdpi.com

These advanced synthetic strategies would not only streamline the production of known derivatives but also open the door to entirely new classes of methanimine-based compounds with potentially enhanced functionalities. nih.govrsc.org

Table 1: Potential Synthetic Strategies for Complex Methanimine Architectures

| Synthetic Strategy | Potential Advantages | Target Architectures |

|---|---|---|

| Multi-component Reactions | Increased efficiency, atom economy | Highly substituted methanimine derivatives |

| C-H Functionalization | Late-stage diversification, access to novel derivatives | Functionalized phenyl and morpholine rings |

| Flow Chemistry | Scalability, improved safety and control | Large-scale production of key intermediates |

| Asymmetric Synthesis | Access to enantiomerically pure compounds | Chiral ligands, bioactive molecules |

Exploration of New Catalytic Applications of Methanimine, 1-(4-morpholino), N-phenyl

The nitrogen atom in the imine group and the oxygen and nitrogen atoms in the morpholine ring make Methanimine, 1-(4-morpholino), N-phenyl an interesting candidate as a ligand in catalysis. While related morpholine-containing compounds have been used in catalysis, the specific applications of this methanimine are not yet fully explored. researchgate.netresearchgate.net

Future research should investigate its potential in various catalytic transformations:

Transition-Metal Catalysis: The compound could serve as a bidentate or monodentate ligand for transition metals like palladium, copper, or gold. researchgate.net Its efficacy could be tested in cross-coupling reactions (e.g., Suzuki, Heck), aminations, and hydroamination reactions. The electronic properties imparted by the morpholino and phenyl groups could modulate the activity and selectivity of the metal center.

Organocatalysis: The imine nitrogen could potentially act as a Brønsted or Lewis base, making the molecule a candidate for organocatalysis. Research could explore its use in reactions like Michael additions, aldol (B89426) reactions, or asymmetric protonations.

Photoredox Catalysis: The aromatic phenyl ring suggests that the molecule could be modified to participate in photoredox catalytic cycles. By introducing appropriate chromophores, it might be possible to design new photocatalysts for light-driven organic transformations.

A systematic study of its coordination chemistry with various metals and its performance in a range of catalytic reactions will be essential to uncover its true potential as a versatile ligand.

Advanced Spectroscopic Studies for Dynamic Processes

Understanding the dynamic behavior of molecules is key to predicting their reactivity and function. Advanced spectroscopic techniques can provide unprecedented insights into the conformational dynamics, reaction kinetics, and electronic transitions of Methanimine, 1-(4-morpholino), N-phenyl.

Future investigations could employ:

Variable-Temperature NMR (VT-NMR): To study the conformational flexibility of the morpholine ring and restricted rotation around the C-N and N-phenyl bonds. This can reveal information about the energy barriers between different conformers.

2D NMR Spectroscopy: Techniques like NOESY and EXSY can provide detailed information about through-space interactions and chemical exchange processes, further elucidating the molecule's three-dimensional structure and dynamic behavior in solution.

Time-Resolved Spectroscopy: Ultrafast techniques like transient absorption spectroscopy could be used to study the excited-state dynamics of the molecule. This is particularly relevant if the compound is to be used in photochemical applications or as a component in light-responsive materials. nih.gov

In-situ Spectroscopy: Applying spectroscopic methods (e.g., FT-IR, Raman) under reaction conditions to monitor the transformation of the methanimine in real-time. nih.gov This can help to identify reactive intermediates and elucidate reaction mechanisms.

These studies will provide a more complete picture of the molecule's behavior, which is crucial for its rational design in various applications.

Deeper Theoretical Insights into Reaction Mechanisms and Electronic Structures

Computational chemistry offers a powerful tool to complement experimental studies. nih.govresearchgate.net Deeper theoretical investigations can provide fundamental insights into the electronic structure and reactivity of Methanimine, 1-(4-morpholino), N-phenyl.

Future theoretical work should focus on:

Density Functional Theory (DFT) Calculations: To model the geometric and electronic properties of the molecule. researchgate.net This includes calculating orbital energies (HOMO-LUMO), electrostatic potential maps, and natural bond orbital (NBO) analysis to understand charge distribution and donor-acceptor interactions within the molecule.

Reaction Pathway Modeling: Using computational methods to map out the potential energy surfaces of reactions involving this methanimine. This can help to identify transition states, calculate activation barriers, and elucidate detailed reaction mechanisms for both its synthesis and its role in catalysis. nih.gov

** Excited-State Calculations:** Employing methods like Time-Dependent DFT (TD-DFT) to predict UV-Vis absorption spectra and investigate the nature of electronic transitions. This knowledge is vital for designing molecules for photochemical and materials science applications.

Molecular Dynamics (MD) Simulations: To simulate the behavior of the molecule in different solvent environments and over time, providing insights into its conformational preferences and intermolecular interactions.

These computational studies will not only help in interpreting experimental results but also guide the design of new experiments and the development of novel methanimine derivatives with tailored properties. nih.gov

Table 2: Computational Methods for Deeper Insights

| Computational Method | Research Focus | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity | HOMO/LUMO energies, charge distribution, bond analysis |

| Reaction Pathway Modeling | Elucidation of reaction mechanisms | Transition state geometries, activation energies |

| Time-Dependent DFT (TD-DFT) | Excited-state properties | UV-Vis spectra, electronic transitions |

| Molecular Dynamics (MD) | Dynamic behavior in solution | Conformational preferences, solvent effects |

Design of Functional Materials Incorporating Methanimine, 1-(4-morpholino), N-phenyl Moieties

The unique structural features of Methanimine, 1-(4-morpholino), N-phenyl make it an attractive building block for the creation of new functional materials. This is a largely unexplored area with significant potential for innovation.

Emerging research directions include:

Polymers and Macromolecules: Incorporating the methanimine unit into polymer backbones or as a pendant group. The imine bond could offer a site for post-polymerization modification, or its electronic properties could be harnessed to create conductive or photoresponsive polymers.

Metal-Organic Frameworks (MOFs): Designing derivatives of the molecule that can act as organic linkers for the construction of MOFs. The nitrogen and oxygen atoms could serve as coordination sites for metal ions, leading to porous materials with potential applications in gas storage, separation, or catalysis.

Molecular Switches: Exploring the potential for E/Z isomerization around the C=N double bond. This could be triggered by light or heat, making the molecule a candidate for use in molecular switches and photosensitive materials.

Sensors: Functionalizing the phenyl ring with specific recognition units to create chemosensors. Binding of an analyte could induce a change in the electronic properties of the conjugated system, leading to a detectable optical or electrochemical signal.

The development of materials based on this scaffold could lead to novel technologies with applications spanning from electronics to environmental science.

Q & A

Q. Key factors affecting yields :

- Electron-withdrawing substituents (e.g., -SO2CF3) enhance reactivity and yield.

- Steric hindrance from bulky groups (e.g., -I, -Br) may reduce efficiency.

Q. Table 1: Synthesis Data for Selected Derivatives (Adapted from )

| Compound ID | Substituent | Method | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 6x | -SO2Ph | A | 51 | 68–72 |

| 6y | -SO2CF3 | A/B | 81/72 | 73–77 |

| 6z | -SO2(4-OMePh) | A/B | 84/92 | Semi-solid |

| 6aa | -SO2(4-FPh) | A/B | 96/82 | 180–185 |

Basic: How can NMR and HRMS be utilized to confirm the structural integrity of these compounds?

Answer:

- <sup>1</sup>H NMR : Key signals include:

- <sup>13</sup>C NMR : The imine carbon (C=N) appears at δ 150–160 .

- HRMS : Matches experimental [M+H]<sup>+</sup> values with theoretical masses (e.g., 6y: Calc. 438.09, Found 438.10) .

Example : For (E)-N-(4-fluorophenyl)-1-(4-(trifluoromethyl)phenyl)methanimine, <sup>19</sup>F NMR shows distinct signals for -CF3 (δ -62.5) and -F (δ -115.2) .

Advanced: What mechanistic insights explain the stability of intermediates during reactions involving 1-(4-morpholino) groups?

Answer:

- Vinyl Cation Intermediates : Reactions with phenyllithium or triphenylphosphine generate vinyl cations via heterolytic C-X bond cleavage. These intermediates stabilize through resonance with the morpholino group’s electron-donating effects .

- Hydroboration Studies : Hydroboration of (E)-1-(4-morpholino)-1-phenylpropene yields stereospecific alcohols (e.g., threo-1-(4-morpholino)-1-phenyl-2-propanol, 35% yield), indicating a vinyl anion intermediate .

Contradiction Note : Method A (NaIO4) for diol oxidation sometimes produces semi-solid products (e.g., 6z), suggesting competing side reactions under aqueous conditions .

Advanced: How can substituents on the phenyl ring modulate optoelectronic properties for material science applications?

Answer:

- Electron-Withdrawing Groups (EWGs) : -NO2 or -CF3 substituents reduce bandgap energy, enhancing charge transfer (e.g., λmax shifts in UV-Vis) .

- Stokes Shift Optimization : Schiff base derivatives (e.g., benzimidazole analogs) exhibit large Stokes shifts (>100 nm), minimizing photon reabsorption in light-emitting applications .

Q. Table 2: Spectroscopic Data for Optoelectronic Evaluation

| Compound | λmax (nm) | Stokes Shift (nm) | Application |

|---|---|---|---|

| Benzimidazole 1 | 350 | 120 | Luminescent materials |

| Benzimidazole 2 | 365 | 110 | Nonlinear optics |

Advanced: What strategies resolve contradictions in spectral data for structurally similar analogs?

Answer:

- Isotopic Labeling : Use deuterated solvents to distinguish overlapping <sup>1</sup>H NMR signals (e.g., aromatic vs. imine protons) .

- 2D NMR Techniques : COSY and HSQC clarify <sup>13</sup>C-<sup>1</sup>H correlations for congested regions .

- X-ray Crystallography : Resolves ambiguities in imine (E/Z) stereochemistry, as seen in hydroboration products .

Case Study : For 6y, the absence of <sup>19</sup>F NMR data in complicates verification of -CF3 placement, necessitating complementary FTIR or X-ray analysis .

Advanced: How do reaction conditions influence stereochemical outcomes in hydroboration-oxidation?

Answer:

- Solvent Polarity : Polar solvents (e.g., THF) favor threo diastereomers due to stabilized transition states .

- Borane Reagents : Bulky boranes (e.g., 9-BBN) enhance stereoselectivity by reducing steric clashes with the morpholino group.

Example : Hydroboration of (E)-1-(4-morpholino)-1-phenylpropene with BH3·THF yields 50% (E)-1-phenylpropene and 35% threo-alcohol, suggesting competing elimination and addition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.